molecular formula C21H18FN3O4 B2950234 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1206989-75-4

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2950234
CAS No.: 1206989-75-4
M. Wt: 395.39
InChI Key: YNOGASQOGZUKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyridazine ring via an ethyloxy bridge. The pyridazine moiety is substituted with a 4-fluorophenyl group at the 6-position, while the carboxamide group connects the dihydrobenzo dioxine to the ethyl chain.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-15-7-5-14(6-8-15)16-9-10-20(25-24-16)27-12-11-23-21(26)19-13-28-17-3-1-2-4-18(17)29-19/h1-10,19H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOGASQOGZUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxamide Reactivity

The carboxamide group undergoes:

  • Hydrolysis : Acidic or basic conditions yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.

    • Conditions : 6M HCl reflux (4–6 hrs) or NaOH/EtOH (80°C, 2 hrs) .

  • Reduction : LiAlH₄ reduces the amide to a primary amine.

    • Product : N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b]dioxine-2-methylamine.

Ether Linkage Cleavage

The ethoxy bridge is cleaved under strong acids:

  • Reagents : HBr in acetic acid (48% w/v, 100°C, 2 hrs).

  • Product : 6-(4-fluorophenyl)pyridazin-3-ol and ethylene glycol derivatives.

Pyridazine Ring Modifications

The pyridazine core participates in:

  • Electrophilic substitution : Limited due to electron-withdrawing fluorine and pyridazine’s inherent electron deficiency.

  • Nucleophilic displacement : The 3-position oxygen acts as a leaving group in SNAr reactions with amines or thiols.

Example reaction :

Pyridazine O ethyl intermediate+R NH2DMF 80 CPyridazine NHR derivative\text{Pyridazine O ethyl intermediate}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{Pyridazine NHR derivative}

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds (Table 1):

Compound ModificationReaction TypeConditionsYield (%)Source
Carboxamide → Carboxylic AcidAcidic hydrolysis6M HCl, reflux, 4 hrs75–82
Amide → Amine (LiAlH₄ reduction)ReductionTHF, 0°C → RT, 3 hrs68
Ether cleavage (HBr/AcOH)Acidolysis48% HBr, 100°C, 2 hrs90
Pyridazine SNAr with morpholineNucleophilic substitutionDMF, 120°C, 12 hrs55

Stability Under Physiological Conditions

  • pH-dependent degradation : The compound remains stable at pH 4–7.4 (24 hrs, 37°C) but hydrolyzes rapidly in alkaline conditions (pH > 9) .

  • Oxidative stability : Resists H₂O₂ (1 mM, 6 hrs) but degrades in presence of cytochrome P450 mimics .

Industrial-Scale Optimization

  • Continuous flow synthesis : Microreactors improve yield (92% vs. 68% batch) for amide bond formation .

  • Catalytic methods : Palladium-catalyzed coupling for pyridazine functionalization reduces waste.

This compound’s reactivity is dominated by its carboxamide and pyridazine groups, enabling diverse derivatization strategies for medicinal chemistry applications. Further studies should explore photochemical and enzymatic transformations .

Comparison with Similar Compounds

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1021062-84-9)

  • Structural Differences :
    • Replaces the 4-fluorophenyl group on pyridazine with a pyridin-4-yl substituent.
    • Substitutes the carboxamide with a sulfonamide group at the dihydrobenzo dioxine position.
  • The pyridin-4-yl group introduces a basic nitrogen, which could alter binding interactions in biological targets .

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 1021107-34-5)

  • Structural Differences :
    • Features a thiophene carboxamide instead of dihydrobenzo dioxine carboxamide.
    • Includes a thioether linkage between pyridazine and a benzo[d][1,3]dioxole-substituted ethyl group.
  • Implications :
    • The thioether and thiophene groups may increase metabolic stability but reduce polarity compared to the target compound’s ether and carboxamide groups.
    • The benzo[d][1,3]dioxole moiety could confer distinct electronic properties for target engagement .

Dihydrobenzo[b][1,4]dioxine Derivatives

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 2034441-17-1)

  • Structural Differences :
    • Replaces the pyridazine-ethyloxy chain with a hydroxypropyl-benzofuran substituent.
  • Increased steric bulk may reduce membrane permeability compared to the target compound .

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)pyridine (Compound 22 in )

  • Structural Differences :
    • Substitutes pyridazine with a pyridine ring.
    • Attaches a 3-fluoro-4-methoxyphenyl group to pyridine instead of 4-fluorophenyl on pyridazine.
  • Implications :
    • Pyridine’s reduced aromaticity compared to pyridazine may alter electron distribution and binding kinetics.
    • The methoxy group could modulate lipophilicity and metabolic oxidation pathways .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Fluorinated Aromatic Systems: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for blood-brain barrier penetration in antiviral or CNS-targeted therapies .
  • Heterocyclic Diversity : Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyridine or thiophene analogs could target different enzyme families .
  • Hydroxypropyl or thioether linkers in analogs may alter conformational dynamics .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can key intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling a pyridazine derivative with a dihydrobenzo[d][1,4]dioxine moiety. For example:

Nucleophilic substitution : React 6-(4-fluorophenyl)pyridazin-3-ol with a bromoethyl-dihydrobenzo[d][1,4]dioxine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the ethylenediamine linker to the carboxamide group .
Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .

  • Mass spectrometry (HRMS) for molecular weight validation .

  • HPLC (≥98% purity) to assess synthetic yield and purity .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for ether bond formation .
  • Temperature control : Maintain 60–80°C during coupling to minimize side reactions .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals .
    Table 1 : Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
Ether formation6-(4-Fluorophenyl)pyridazin-3-ol, K₂CO₃DMF8065–75
Amide couplingEDC, HOBt, DIPEADCMRT70–85

Q. What spectroscopic and chromatographic methods are critical for structural validation?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine and fluorophenyl groups) and methylene signals (δ 4.0–4.5 ppm for dihydrodioxine) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating target engagement and pharmacological activity?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity at serotonin or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) .

  • Enzyme inhibition : Test inhibitory activity against kinases (e.g., MAPK) using fluorescence-based assays .

  • Cellular uptake : Evaluate permeability via Caco-2 monolayers to predict oral bioavailability .
    Note : Include positive controls (e.g., known antagonists) and validate assays with triplicate replicates.

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) .

  • Metabolic stability : Compare hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies .

  • Structural analogs : Synthesize derivatives with modified fluorophenyl or pyridazine groups to isolate pharmacophore contributions .

Q. What strategies improve metabolic stability and reduce off-target effects?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the pyridazine ring with a triazine to enhance metabolic resistance .
  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., methylene groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the carboxamide as an ester to improve absorption and hydrolyze in vivo .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values reported for kinase inhibition.
Resolution Steps :

Verify assay parameters (ATP concentration, incubation time).

Test compound stability under assay conditions (e.g., pre-incubate in buffer).

Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.